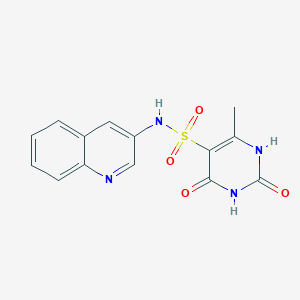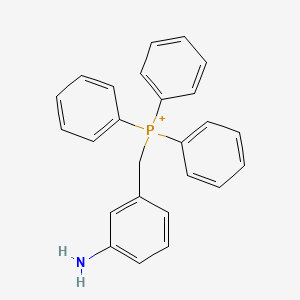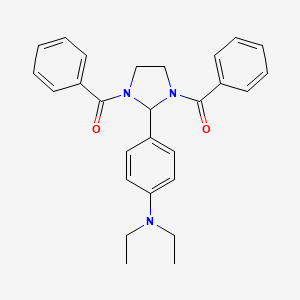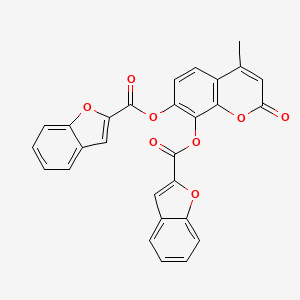acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11105112.png)
4-[(E)-(2-{[(2,4-dichlorobenzyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazone and a dichlorobenzyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the hydrazone: This step involves the reaction of 2,4-dichlorobenzylamine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using an acylating agent such as acetic anhydride or acetyl chloride to introduce the oxoacetyl group.
Coupling with benzoic acid: The final step involves the coupling of the acylated hydrazone with benzoic acid under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxoacetyl group to a hydroxyl group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form reversible covalent bonds with biological macromolecules, potentially inhibiting their function. Additionally, the dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID can be compared with other similar compounds, such as:
4-{[(2,4-dichlorobenzyl)amino]methyl}benzoic acid: This compound lacks the hydrazone and oxoacetyl groups, which may result in different chemical and biological properties.
4-{[(2,4-dichlorobenzyl)amino]acetyl}benzoic acid: This compound has an acetyl group instead of an oxoacetyl group, which may affect its reactivity and biological activity.
The unique combination of functional groups in 4-[((E)-2-{2-[(2,4-DICHLOROBENZYL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]BENZOIC ACID imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13Cl2N3O4 |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
4-[(E)-[[2-[(2,4-dichlorophenyl)methylamino]-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H13Cl2N3O4/c18-13-6-5-12(14(19)7-13)9-20-15(23)16(24)22-21-8-10-1-3-11(4-2-10)17(25)26/h1-8H,9H2,(H,20,23)(H,22,24)(H,25,26)/b21-8+ |
InChI Key |
PNERAPPODXITHB-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(1E)-1-[2-(2,4,6-trichlorophenyl)hydrazinylidene]ethyl}pyridine](/img/structure/B11105029.png)


![5-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11105048.png)
![N-(3-bromophenyl)-N'-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11105049.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B11105050.png)
![N-(2-{2-[(E)-1-(6-Chloro-1,3-benzodioxol-5-YL)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11105052.png)
![3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B11105056.png)
![4-Amino-N'-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11105072.png)


![O-{4-[(4-fluorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11105091.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide](/img/structure/B11105098.png)
![3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11105106.png)
